7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine”, is a relatively simple structure that has proven to be remarkably versatile . The ring system of TPs is isoelectronic with that of purines, making this heterocycle a potential surrogate of the purine ring .
Synthesis Analysis
The synthesis of 7-substituted-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives, such as “7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine”, has been achieved via the reaction of 3-amino-[1,2,4]-triazole with enaminonitriles and enaminones .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which includes “7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine”, was first reported in 1909 . Due to the structural similarities of the TP heterocycle with the purine ring, different studies have investigated TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The TP heterocycle has proven to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Physical And Chemical Properties Analysis
The TP heterocycle has unique properties such as its reduced toxicity, nonflammable nature, nonvolatile state, broad liquid range temperature, high thermal stability, and ability to be safely handled .Scientific Research Applications
- RORγt Inverse Agonists : These compounds exhibit activity against RORγt, a nuclear receptor involved in immune regulation .
- PHD-1 Inhibitors : They target prolyl hydroxylase domain-containing protein 1 (PHD-1), which plays a role in oxygen sensing and erythropoiesis .
- JAK1 and JAK2 Inhibitors : These compounds have potential as Janus kinase (JAK) inhibitors, which are relevant in autoimmune diseases and cancer .
- Cardiovascular Disorders : 1,2,4-triazolo[1,5-a]pyrimidines find application in treating cardiovascular conditions .
- Type 2 Diabetes : Some derivatives are explored for their antidiabetic properties .
- Hyperproliferative Disorders : These compounds may have implications in managing hyperproliferative diseases .
Material Sciences
Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyrimidines play a role in material sciences:
- Functional Materials : Researchers investigate their use in functional materials due to their unique structure and properties .
- Catalysis : These compounds may serve as catalysts or ligands in various reactions .
Agrochemicals
Recent studies highlight the potential of 1,2,4-triazolo[1,5-a]pyrimidine-containing derivatives as agrochemicals. Specifically, quinazolin-4-one derivatives show promise as efficient agrobactericides .
Other Applications
Mechanism of Action
Target of Action
The compound 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several targets. It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes and diseases. For instance, JAK1 and JAK2 are involved in signal transduction from cytokine receptors, which are important in immune response, hematopoiesis, and other cellular processes .
Mode of Action
For instance, as a JAK1 and JAK2 inhibitor, it likely prevents these kinases from phosphorylating and activating downstream signaling proteins, thereby modulating cellular responses .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can impact the JAK-STAT signaling pathway , which is involved in immune response, cell growth, and survival . Furthermore, as a RORγt inverse agonist, it may affect Th17 cell differentiation , which is important in autoimmune diseases .
Result of Action
The compound’s action on its targets leads to molecular and cellular effects. For instance, inhibition of JAK1 and JAK2 can lead to reduced activation of the JAK-STAT signaling pathway, potentially leading to effects such as reduced inflammation or cell proliferation . As a RORγt inverse agonist, it could potentially reduce Th17 cell differentiation, which could be beneficial in the context of autoimmune diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTXKFSCIRYNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
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